{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3OS2/c1-24-17(11-27(25)10-14-15(20)3-2-4-16(14)21)22-23-18(24)26-9-12-5-7-13(19)8-6-12/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXBHZYAFQESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide is a derivative of triazole known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a triazole ring that contributes to its biological activity. The presence of the chlorobenzyl and dichlorobenzyl groups enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄Cl₂N₄OS |
| Molecular Weight | 343.24 g/mol |
| Melting Point | Not specified in available data |
| CAS Number | 344268-56-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes by binding to their active sites, disrupting their function.
- Cellular Pathway Interference : It may interfere with signaling pathways involved in cell proliferation and apoptosis, which is particularly relevant in cancer research.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound effectively inhibit the growth of various bacterial and fungal strains.
Case Study: Antifungal Activity
In a study evaluating the antifungal activity of triazole derivatives, it was found that certain modifications to the structure enhanced efficacy against Candida albicans. The presence of the chlorobenzyl group was noted to increase potency compared to non-substituted analogs .
Anticancer Activity
The compound has shown promise in anticancer applications. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Research Findings:
- In vitro Studies : In cell line assays, the compound exhibited cytotoxic effects against various cancer types, including breast and prostate cancers.
- Mechanism Exploration : The mechanism involves the induction of oxidative stress leading to cell death, as well as inhibition of cell cycle progression .
Comparative Analysis
To understand the biological activity of this compound better, a comparison with other triazole derivatives is beneficial.
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| {5-[(4-chlorobenzyl)sulfanyl]-4-methyl...} | 32 µg/mL against E. coli | 25 µM against breast cancer cells |
| 4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl...} | 16 µg/mL against S. aureus | 30 µM against prostate cancer cells |
| 2-{[4-allyl-5-(4-isopropylphenyl)-...} | 64 µg/mL against C. albicans | 15 µM against lung cancer cells |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is a derivative of the triazole family, characterized by the presence of a triazole ring and sulfur-containing substituents. The synthesis typically involves multi-step reactions that yield the desired triazole derivatives with specific functional groups that enhance their biological activity.
Anticancer Properties
Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. The specific compound under discussion has shown promise in inducing apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for nucleic acid synthesis, thereby hindering cancer cell proliferation.
- Induction of Apoptosis : It can alter mitochondrial membrane potential and activate caspases, leading to programmed cell death.
Case Study: Anticancer Evaluation
A study evaluated the effects of various triazole derivatives on different cancer cell lines, including breast and colon cancers. Results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as . The ability to induce apoptosis was confirmed through flow cytometry assays.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of sulfur and chlorine substituents enhances its interaction with microbial targets.
Case Study: Antimicrobial Evaluation
In vitro tests demonstrated that the compound showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. This suggests its potential as an alternative treatment for resistant infections.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfoxide group () is central to redox transformations:
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Oxidation to sulfone : Treatment with strong oxidizing agents (e.g., , ) converts the sulfoxide to a sulfone, enhancing electrophilicity.
-
Reduction to sulfide : Catalytic hydrogenation () or reducing agents () reduce the sulfoxide to a sulfide, altering polarity and biological activity.
Table 1: Redox Reactions of the Sulfoxide Group
| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | References |
|---|---|---|---|---|
| Oxidation | , 60°C, 6h | Sulfone derivative | 78–85 | |
| Reduction | , RT, 12h | Sulfide derivative | 90–92 |
Nucleophilic Substitution at Benzyl Groups
Both 4-chlorobenzyl and 2,6-dichlorobenzyl moieties undergo substitution:
-
Chlorine displacement : Nucleophiles (e.g., amines, alkoxides) replace chlorine atoms under basic conditions (e.g., , DMF, 80°C) .
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Thiol exchange : Thiols () displace benzyl sulfanyl groups in the presence of , forming new thioethers .
Table 2: Substitution Reactions at Benzyl Positions
| Substrate Position | Nucleophile | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|---|
| 4-Chlorobenzyl | Piperazine | DMF, 80°C, 8h | Piperazine-substituted analog | 75 | |
| 2,6-Dichlorobenzyl | Thiomorpholine | , RT, 6h | Thioether derivative | 82 |
Triazole Ring Reactivity
The 1,2,4-triazole core participates in:
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Electrophilic substitution : Nitration or bromination at the C5 position under acidic conditions () .
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Coordination chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)) .
Key Reaction Pathway :
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Cyclocondensation : Precursors like dicarbonyl esters react with hydrazines to form the triazole ring .
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Thione-thiol tautomerism : The triazole-thiol group () undergoes tautomerism, influencing reactivity in alkylation or arylation .
Biological Activity and Mechanism
The compound’s bioactivity stems from its structural motifs:
-
Antimicrobial action : Disruption of microbial cell membranes via sulfoxide-thiol redox cycling .
-
Enzyme inhibition : Triazole coordination to metalloenzymes (e.g., tyrosinase) via nitrogen-metal binding .
Table 3: Biological Activity Data
| Target Organism | MIC (µg/mL) | Mechanism | References |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Membrane disruption | |
| Candida albicans | 25.0 | Ergosterol biosynthesis inhibition |
Synthetic Optimization
Key parameters for high-yield synthesis:
-
Temperature control : 60–80°C prevents decomposition of labile groups.
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Purification : Column chromatography (silica gel, ) achieves >95% purity.
Stability and Degradation
-
Hydrolytic stability : Stable in neutral pH but degrades under strong acidic/basic conditions via sulfoxide cleavage.
-
Photodegradation : UV exposure (254 nm) induces bond cleavage in the triazole ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
2.1.1 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl]-4H-1,2,4-triazole-3(2H)-thione
- Structural Differences: This compound (reported in Z. Kristallogr.) shares a 1,2,4-triazole core but replaces the sulfoxide group with a thione moiety. The ethyl and methyl substituents at position 4 result in conformational polymorphism, as observed in its orthorhombic and monoclinic polymorphs .
Key Data :
2.1.2 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- Synthesis Parallels: Both compounds utilize 4-chlorobenzyl chloride as a reactant.
- Biological Implications : Adamantane derivatives are associated with antiviral activity, whereas sulfoxides are often linked to anti-inflammatory or pesticidal effects, suggesting divergent applications .
Sulfoxide-Containing Analogues
2.2.1 4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
- Functional Group Comparison: This compound (patented for stress treatment) replaces the sulfoxide with an ethoxy-isoxazole group.
- Pharmacological Focus : While the target compound’s sulfoxide could interact with redox-sensitive biological targets, the ethoxy-isoxazole derivative targets neurological pathways, highlighting structural-activity trade-offs .
2.2.2 Metsulfuron Methyl Ester (Pesticide)
- Sulfonylurea vs. Sulfoxide : Metsulfuron methyl ester, a sulfonylurea herbicide, shares a triazine-triazole scaffold but employs a sulfonylurea bridge instead of a sulfoxide. This difference confers distinct modes of action: sulfonylureas inhibit acetolactate synthase (ALS), whereas sulfoxides may act via oxidative mechanisms .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what critical parameters influence yield optimization?
The synthesis of triazole-sulfoxide derivatives typically involves multi-step nucleophilic substitution and oxidation reactions. A general procedure includes:
- Step 1 : Condensation of 4-chlorobenzyl mercaptan with a methyl-triazole precursor under basic conditions to form the sulfanyl-triazole intermediate.
- Step 2 : Sulfoxide formation via controlled oxidation (e.g., using meta-chloroperbenzoic acid) of the sulfanyl group.
- Critical parameters : Reaction temperature (60–80°C), pH control during oxidation (~pH 5–6), and solvent polarity (chloroform/petroleum ether mixtures for recrystallization) .
- Yield optimization : Recrystallization from CHCl₃/petroleum ether (1:2 v/v) improves purity, while avoiding over-oxidation to sulfone derivatives is key .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its purity and molecular identity?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles, particularly for sulfoxide stereochemistry. SHELXL is widely used for refinement, handling disorder in sulfoxide groups via split positions .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-chlorobenzyl vs. 2,6-dichlorobenzyl groups). Aromatic protons appear as doublets (δ 7.2–7.5 ppm), while sulfoxide protons show deshielding (δ 3.8–4.2 ppm) .
- HPLC-MS : Validates molecular weight (expected [M+H]⁺ ~530–540 Da) and purity (>95%) .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, particularly regarding disorder in sulfoxide groups or triazole ring conformations?
- Sulfoxide disorder : The sulfoxide group (S=O) often exhibits positional disorder due to its flexible orientation. SHELXL refines this using PART and SUMP instructions, with occupancy factors adjusted to minimize R-factor discrepancies .
- Triazole ring puckering : The 1,2,4-triazole ring may adopt non-planar conformations, requiring anisotropic displacement parameters (ADPs) for accurate modeling .
- Data collection : High-resolution synchrotron data (d ≤ 0.8 Å) is recommended to resolve subtle geometric distortions .
Q. How do electronic effects of substituents (e.g., 4-chlorobenzyl vs. 2,6-dichlorobenzyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Electron-withdrawing groups (Cl) : The 2,6-dichlorobenzyl group reduces electron density at the sulfoxide sulfur, slowing nucleophilic attack. This is confirmed by Hammett substituent constants (σ ≈ 0.23 for Cl) .
- Steric effects : Ortho-chlorine atoms hinder accessibility to the sulfoxide’s lone pairs, impacting reaction rates in SN2 mechanisms .
- Experimental validation : Competitive reactions with thiols (e.g., glutathione) under pseudo-first-order conditions quantify substituent effects .
Q. What methodological approaches are used to resolve contradictions in spectroscopic vs. crystallographic data for sulfoxide configuration?
- Contradiction example : NMR may suggest axial-equatorial sulfoxide isomerism, while crystallography shows a single conformation.
- Resolution strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
